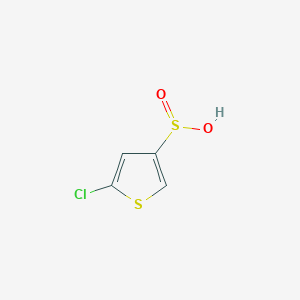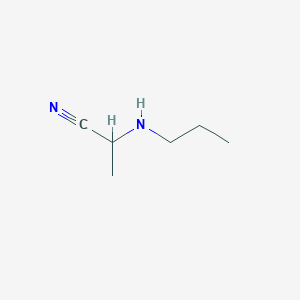
2-(Propylamino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylamino)propanenitrile is an organic compound with the molecular formula C6H12N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Propylamino)propanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenoalkane with sodium or potassium cyanide in ethanol.
Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of acrylonitrile in the presence of catalysts such as copper phosphate, rhodium, or Raney nickel .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylamino)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: Hydrolysis of nitriles in the presence of acidic or basic conditions to form carboxylic acids or their salts.
Addition Reactions: Reaction with Grignard reagents to form ketones.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H)
Hydrolysis Agents: Dilute acids (HCl, H2SO4) or bases (NaOH, KOH)
Grignard Reagents: Organomagnesium halides (RMgX)
Major Products Formed
Primary Amines: Formed through reduction reactions
Carboxylic Acids: Formed through hydrolysis reactions
Ketones: Formed through addition reactions with Grignard reagents
Applications De Recherche Scientifique
2-(Propylamino)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-(Propylamino)propanenitrile involves its interaction with molecular targets and pathways. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(Propylamino)propanenitrile can be compared with other nitrile compounds such as:
Propionitrile: A simple aliphatic nitrile used as a solvent and precursor to other organic compounds.
Acetonitrile: A widely used solvent in organic synthesis and chromatography.
Butyronitrile: Another aliphatic nitrile with applications in organic synthesis.
Uniqueness
This compound is unique due to its propylamino group, which imparts distinct chemical properties and potential biological activities compared to other nitriles.
Propriétés
Formule moléculaire |
C6H12N2 |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2-(propylamino)propanenitrile |
InChI |
InChI=1S/C6H12N2/c1-3-4-8-6(2)5-7/h6,8H,3-4H2,1-2H3 |
Clé InChI |
YLKVFUGRWQHSBV-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


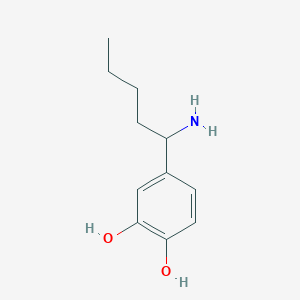

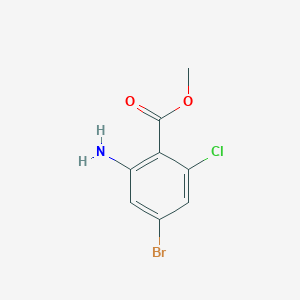
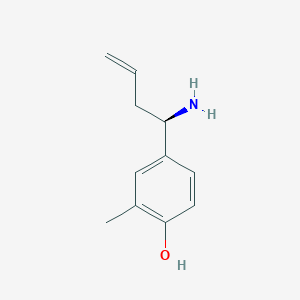
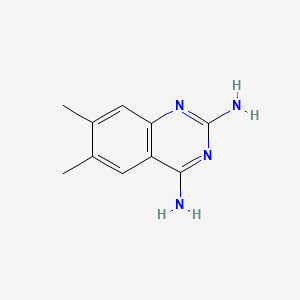
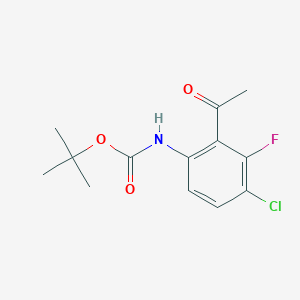

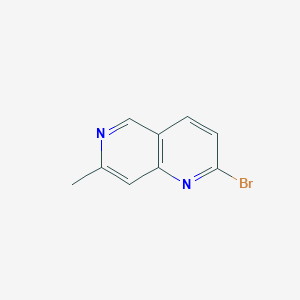
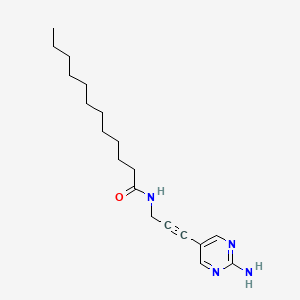
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)


![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
